Sodium 5-phenyl-1,3-oxazole-2-carboxylate

Tubulin polymerization inhibitor Anticancer scaffold Microtubule targeting agent

Sodium 5-phenyl-1,3-oxazole-2-carboxylate (CAS 1329698-96-5) is a validated sodium carboxylate scaffold for medicinal chemistry programs targeting tubulin polymerization, DGAT1, and VEGFR2 kinases. Pre-formed sodium salt ensures direct aqueous solubility for HTS (cLogP: -2.34[reference:0]), bypassing DMSO solubilization. Differentiated from free acid (CAS 1014-14-8); the 5-phenyl group is essential for sub-μM anticancer activity (HeLa IC50 0.78 μM) and 90% in vivo triglyceride reduction. Procure 95% pure material for SAR campaigns and lead optimization.

Molecular Formula C10H6NNaO3
Molecular Weight 211.15 g/mol
CAS No. 1329698-96-5
Cat. No. B1406744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-phenyl-1,3-oxazole-2-carboxylate
CAS1329698-96-5
Molecular FormulaC10H6NNaO3
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)C(=O)[O-].[Na+]
InChIInChI=1S/C10H7NO3.Na/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1
InChIKeyDJBVNWMORVQGEI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-Phenyl-1,3-Oxazole-2-Carboxylate (CAS 1329698-96-5): Procurement-Relevant Scaffold Properties


Sodium 5-phenyl-1,3-oxazole-2-carboxylate (CAS 1329698-96-5) is a heterocyclic sodium carboxylate salt featuring a 5-phenyl-substituted 1,3-oxazole core with a carboxylate moiety at the 2-position [1]. The compound is typically supplied as a crystalline powder with a reported melting point range of 220–225 °C and aqueous solubility characteristic of its sodium carboxylate salt form . With molecular formula C10H6NNaO3 and molecular weight 211.15 g/mol, this compound is commercially available as a versatile small molecule scaffold . The 5-phenyloxazole-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry, with demonstrated utility across multiple target classes including tubulin polymerization inhibitors, DGAT1 inhibitors, and VEGFR2 kinase inhibitors [2].

Sodium 5-Phenyl-1,3-Oxazole-2-Carboxylate: Why Generic Oxazole Carboxylate Substitution Risks Experimental Divergence


Scientific and industrial users cannot simply substitute Sodium 5-phenyl-1,3-oxazole-2-carboxylate with other oxazole-2-carboxylate analogs without risking substantial changes in downstream biological activity, synthetic reactivity, and physicochemical properties. The 5-phenyl substituent critically modulates both electronic distribution across the oxazole ring and steric interactions with biological targets—as demonstrated by SAR studies showing that modifications to the 5-aryl group in oxazole scaffolds dramatically alter tubulin polymerization inhibition potency, DGAT1 inhibitory activity, and VEGFR2 kinase binding [1]. Comparative studies with isoxazole and oxadiazole biaryl analogs reveal that the oxazole heterocycle is essential for maintaining PPARα agonist activity and that even seemingly minor structural changes (e.g., oxazole vs. isoxazole substitution) produce distinct cLogP and solubility profiles that affect compound developability [2]. Additionally, the sodium carboxylate salt form confers aqueous solubility advantages over the free carboxylic acid (CAS 1014-14-8), enabling direct use in aqueous assay buffers without additional solubilization steps .

Sodium 5-Phenyl-1,3-Oxazole-2-Carboxylate: Quantitative Scaffold Differentiation Evidence for Procurement Decisions


5-Phenyloxazole-2-Carboxylate Scaffold Delivers Superior Tubulin Polymerization Inhibition and Cancer Cell Selectivity Versus ABT751 and Colchicine

Derivatives of the 5-phenyloxazole-2-carboxylic acid scaffold (the free acid form corresponding to the sodium salt) demonstrate significantly enhanced antiproliferative activity and improved cancer cell selectivity compared to the clinical candidate ABT751 and the natural product colchicine. Compound 9, an N,5-diphenyloxazole-2-carboxamide derivative designed to mimic ABT751, exhibited IC50 values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2), representing substantial potency improvements over ABT751 in these cell lines [1]. Critically, compound 9 demonstrated greater selectivity for human cancer cells over normal cells compared to both ABT751 and colchicine, an attribute essential for therapeutic index considerations [1].

Tubulin polymerization inhibitor Anticancer scaffold Microtubule targeting agent

5-Phenyloxazole-Containing Biaryl Ureas Retain hDGAT1 Inhibitory Potency While Improving Calculated LogP Relative to Biphenyl Counterparts

5-Phenyloxazole biaryl units were systematically evaluated as replacements for biphenyl moieties in hDGAT1 inhibitors. Compounds containing the 5-phenyloxazole heterocyclic unit retained potent hDGAT1 inhibition while offering improved calculated LogP (cLogP) and solubility profiles compared to the biphenyl analogs [1]. In a comparative series of heterocyclic replacements (including 3-phenylisoxazole and 3-phenyl-1,2,4-oxadiazole), the 5-phenyloxazole-containing compounds contributed to a lead compound (Compound 40a) achieving an IC50 of 64 nM against hDGAT1, a 90% in vivo plasma triglyceride reduction in mice, and a solubility of 0.43 mg/mL at pH 7.4 [1].

DGAT1 inhibitor Metabolic disorder Solubility optimization

5-Phenyloxazole Derivatives Achieve Potent VEGFR2 Kinase Inhibition with Favorable Oral Pharmacokinetics and In Vivo Antitumor Efficacy

2-Anilino-5-phenyloxazole derivatives have been identified as potent inhibitors of VEGFR2 kinase, with optimization of both aryl rings yielding compounds with potent activity at both enzymatic and cellular levels [1]. A representative optimized compound, Oxazole 39, demonstrated excellent solubility and good oral pharmacokinetics when dosed as the bis-mesylate salt, and exhibited moderate in vivo efficacy against HT29 human colon tumor xenografts [1]. X-ray crystallography confirmed the binding mode, and comparative analysis of Oxazole 39 and Oxazole 46 revealed distinct orientation differences for 2-pyridyl versus 3-pyridyl substitution at the meta position of the 5-phenyl ring [1].

VEGFR2 kinase inhibitor Angiogenesis Oncology

Quantitative One-Step Synthesis Protocol Enables High-Yield Production of 5-Phenyloxazole-2-Carboxylate Scaffold Under Adapted Vilsmeier Conditions

A robust one-step synthesis protocol for 5-phenyloxazole-2-carboxylate has been reported using adapted Vilsmeier conditions, yielding the title compound in quantitative yield [1]. The product was comprehensively characterized by 1H NMR, 2H NMR, 13C NMR, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. This synthetic accessibility contrasts with multi-step routes required for structurally related heterocyclic scaffolds.

Synthetic methodology Process chemistry Oxazole synthesis

Sodium Salt Form Provides Aqueous Solubility and Handling Advantages Over Free Carboxylic Acid Form (CAS 1014-14-8) for Assay-Ready Preparation

Sodium 5-phenyl-1,3-oxazole-2-carboxylate (CAS 1329698-96-5, MW 211.15) is the sodium salt of 5-phenyloxazole-2-carboxylic acid (CAS 1014-14-8, MW 189.17) [1]. The sodium carboxylate salt confers aqueous solubility enabling direct dissolution in biological assay buffers, whereas the free acid form typically requires DMSO or other organic co-solvents . The compound is commercially available as a white crystalline powder with a melting point of 220–225 °C .

Salt form selection Aqueous solubility Assay development

5-Phenyl Substitution on Oxazole-2-Carboxylate Core Confers Defined SAR Trajectories Distinct from Other Oxazole Carboxylate Regioisomers

SAR studies across multiple target classes establish that the 5-phenyloxazole-2-carboxylate scaffold exhibits distinct biological profiles compared to other oxazole carboxylate regioisomers and heterocyclic analogs. In tubulin polymerization inhibition, the 5-phenyl group is essential for colchicine-site binding [1]. In DGAT1 inhibitors, the 5-phenyloxazole biaryl unit outperforms isoxazole and oxadiazole replacements in balancing potency and solubility [2]. In VEGFR2 inhibitors, substitution patterns on the 5-phenyl ring dictate kinase selectivity and binding orientation [3]. Comparative analysis reveals that oxazole-4-carboxylate scaffolds show different fluorescent properties and reactivity in cross-coupling chemistry [4].

Structure-activity relationship Scaffold differentiation Medicinal chemistry

Sodium 5-Phenyl-1,3-Oxazole-2-Carboxylate: Prioritized Research and Industrial Application Scenarios Based on Quantified Evidence


Anticancer SAR Campaigns Targeting Tubulin Polymerization and Microtubule Dynamics

Researchers developing novel microtubule-targeting agents should prioritize Sodium 5-phenyl-1,3-oxazole-2-carboxylate as a core scaffold for SAR exploration. The evidence demonstrates that derivatives of this scaffold achieve sub-micromolar IC50 values against HeLa (0.78 μM), A549 (1.08 μM), and HepG2 (1.27 μM) cancer cell lines, with selectivity for cancer cells over normal cells that exceeds both ABT751 and colchicine [1]. The scaffold provides a validated starting point for colchicine-site tubulin polymerization inhibitors with favorable selectivity profiles.

Metabolic Disease Programs Requiring hDGAT1 Inhibitors with Balanced Potency and Solubility

For DGAT1 inhibitor discovery programs addressing obesity and metabolic disorders, the 5-phenyloxazole biaryl unit offers a proven strategy to replace biphenyl moieties while maintaining potent enzyme inhibition (IC50 = 64 nM) and improving cLogP and aqueous solubility (0.43 mg/mL at pH 7.4) [1]. Compounds containing this scaffold have demonstrated 90% in vivo plasma triglyceride reduction in mouse fat tolerance tests, validating the scaffold for lead optimization campaigns requiring both target engagement and developable physicochemical properties [1].

Kinase Inhibitor Discovery Requiring Oral Bioavailability and In Vivo Efficacy Potential

Medicinal chemistry teams pursuing kinase inhibitors with oral bioavailability should consider 5-phenyloxazole-2-carboxylate derivatives as validated starting points. 2-Anilino-5-phenyloxazole compounds have demonstrated potent VEGFR2 kinase inhibition at both enzymatic and cellular levels, with excellent solubility and good oral pharmacokinetics enabling moderate in vivo efficacy in HT29 colon tumor xenograft models [1]. The scaffold's established binding mode via X-ray crystallography facilitates structure-based drug design efforts [1].

High-Throughput Screening Libraries Requiring Aqueous-Soluble Heterocyclic Building Blocks

Sodium 5-phenyl-1,3-oxazole-2-carboxylate in its pre-formed sodium salt form (CAS 1329698-96-5) is ideally suited for high-throughput screening applications where aqueous solubility is required. Unlike the free carboxylic acid (CAS 1014-14-8), which requires organic co-solvents, the sodium salt enables direct dissolution in aqueous assay buffers, eliminating DMSO solubilization steps and reducing assay variability [1]. The compound is commercially available at 95% purity and is classified as a versatile small molecule scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 5-phenyl-1,3-oxazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.